Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-(chlorosulfonyl)-5-iodobenzoate, bearing the CAS number 1155083-86-5, represents a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique trifecta of reactive moieties—a chlorosulfonyl group, an iodo substituent, and a methyl ester—positions it as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups on the benzoate core allows for a range of orthogonal chemical transformations, making it a valuable starting material for the construction of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on the underlying chemical principles that govern its utility.
Physicochemical Properties
The physicochemical properties of methyl 3-(chlorosulfonyl)-5-iodobenzoate are crucial for its handling, storage, and application in synthetic chemistry. While specific experimental data for this compound is not extensively available, we can infer its properties based on its structural analogues and the constituent functional groups.
| Property | Inferred Value/Information | Source/Basis |
| Molecular Formula | C8H6ClIO4S | Based on structure |
| Molecular Weight | 359.87 g/mol | Based on structure |
| Appearance | Likely a white to off-white solid | Analogy to similar substituted benzoates |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. | General solubility of non-polar organic compounds |
| Reactivity | Highly reactive, particularly the chlorosulfonyl group, which is sensitive to moisture and nucleophiles. | Known reactivity of sulfonyl chlorides[1] |
| Storage | Should be stored under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place, and protected from moisture.[1] | General handling procedures for reactive acid chlorides[1] |
Synthesis of Methyl 3-(chlorosulfonyl)-5-iodobenzoate
The synthesis of methyl 3-(chlorosulfonyl)-5-iodobenzoate would likely involve a multi-step sequence starting from a readily available substituted benzoic acid. A plausible synthetic route is outlined below.
Conceptual Synthetic Workflow
Caption: A plausible synthetic workflow for methyl 3-(chlorosulfonyl)-5-iodobenzoate.
Step-by-Step Synthetic Protocol
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Esterification of 3-Iodobenzoic Acid:
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To a solution of 3-iodobenzoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
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The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate.
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The organic layer is washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 3-iodobenzoate.[2]
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Chlorosulfonation of Methyl 3-Iodobenzoate:
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Methyl 3-iodobenzoate is added portion-wise to an excess of chlorosulfonic acid at 0 °C with vigorous stirring.
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The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
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The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford methyl 3-(chlorosulfonyl)-5-iodobenzoate.
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Reactivity and Chemical Transformations
The chemical reactivity of methyl 3-(chlorosulfonyl)-5-iodobenzoate is dictated by its three distinct functional groups, allowing for a diverse range of chemical transformations.
Key Reaction Pathways
Caption: Key reaction pathways for methyl 3-(chlorosulfonyl)-5-iodobenzoate.
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Reactions of the Chlorosulfonyl Group: The chlorosulfonyl group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.
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Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of sulfa drugs and other bioactive molecules.
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Sulfonate Ester Formation: Treatment with alcohols in the presence of a base leads to the formation of sulfonate esters.
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Reactions of the Iodo Group: The iodo substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing a variety of aryl or alkyl groups at the 5-position.
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Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst provides access to substituted alkynyl arenes.[3]
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Heck Coupling: Reaction with alkenes under palladium catalysis can also be employed to introduce vinyl groups.
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Reactions of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or reduced to an alcohol.
Applications in Drug Discovery and Materials Science
The unique structural features of methyl 3-(chlorosulfonyl)-5-iodobenzoate make it a highly valuable intermediate in several areas of research and development.
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Pharmaceutical Synthesis: Its ability to undergo orthogonal reactions makes it an ideal scaffold for building complex molecules with potential biological activity. The sulfonamide moiety is a common pharmacophore in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The ability to introduce diverse substituents via cross-coupling reactions allows for the exploration of a vast chemical space in the search for new drug candidates.
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Materials Science: The rigid aromatic core and the potential for introducing various functional groups make this compound a candidate for the synthesis of novel organic electronic materials, polymers, and sensors. The iodo- and chlorosulfonyl groups can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures.[4]
Safety and Handling
Methyl 3-(chlorosulfonyl)-5-iodobenzoate is expected to be a corrosive and moisture-sensitive compound.[1]
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Hazards: Causes severe skin burns and eye damage.[1] Reacts violently with water, liberating toxic gas.[1] It is harmful if swallowed or inhaled.
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Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store under an inert atmosphere to prevent decomposition.[1]
Conclusion
Methyl 3-(chlorosulfonyl)-5-iodobenzoate is a potent and versatile chemical building block with significant potential in synthetic chemistry. Its strategically positioned functional groups offer a gateway to a wide array of chemical transformations, enabling the efficient construction of complex and novel molecules. While a dedicated body of literature for this specific compound is emerging, its utility can be confidently inferred from the well-established chemistry of its constituent functional groups and related analogues. For researchers in drug discovery and materials science, this compound represents a valuable tool for innovation and the development of next-generation products.
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